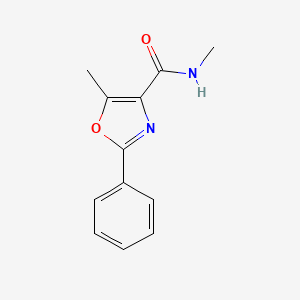![molecular formula C13H14FNO4 B7595584 3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as FFAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxolane carboxylic acids and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and exhibits potent biological activity. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid. One potential area of investigation is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound could improve its availability and facilitate further research.
Méthodes De Synthèse
The synthesis of 3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid involves a series of chemical reactions that include the condensation of 4-fluoroacetophenone with ethyl oxalate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the hydrolysis of the intermediate compound to obtain this compound.
Applications De Recherche Scientifique
3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for the detection of cancer.
Propriétés
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRVZOPTQNKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)

![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)

![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)